molecular formula C15H10BrCl2N3O3 B12029268 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

Cat. No.: B12029268
M. Wt: 431.1 g/mol
InChI Key: WKARPDPKLDRFEW-FBCYGCLPSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and hydroxyl functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and N-(2,3-dichlorophenyl)oxamide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide is unique due to its specific combination of bromine, chlorine, and hydroxyl functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H10BrCl2N3O3

Molecular Weight

431.1 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C15H10BrCl2N3O3/c16-9-4-5-12(22)8(6-9)7-19-21-15(24)14(23)20-11-3-1-2-10(17)13(11)18/h1-7,22H,(H,20,23)(H,21,24)/b19-7+

InChI Key

WKARPDPKLDRFEW-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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